Lipophilicity Differentiation: Cyclopentyloxy vs. Methoxyethoxy 2-Substituent in Isonicotinamide Series
The cyclopentyloxy substituent in CAS 2034298-18-3 provides a calculated partition coefficient (clogP) approximately 0.7–1.0 log units higher than the analogous 2-(2-methoxyethoxy) derivative (CAS 2034300-60-0), based on fragment-based computational estimates [1]. This difference translates to an approximately 5–10 fold increase in predicted membrane permeability and altered tissue distribution, a critical parameter for CNS-targeted probe development where optimal clogP typically ranges between 2.0 and 4.0 [2]. The cyclopentyloxy group also introduces greater steric bulk (molar refractivity) compared to acyclic ether chains, which can enhance shape complementarity to hydrophobic kinase or MAO binding pockets known to engage aryl/cycloalkyl substituents in isonicotinamide inhibitor series [3].
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ~2.8–3.2 (estimated via fragment-based method for 2-cyclopentyloxy isonicotinamide scaffold) |
| Comparator Or Baseline | 2-(2-methoxyethoxy)-N-(3-morpholinopropyl)isonicotinamide (CAS 2034300-60-0): clogP ~1.8–2.2 |
| Quantified Difference | ΔclogP ≈ +0.7 to +1.0 log units favoring the cyclopentyloxy analog |
| Conditions | Computational prediction using ALoGP or XlogP3 fragment-based methods; experimental confirmation pending |
Why This Matters
A 0.7–1.0 log unit lipophilicity increase substantially alters passive membrane permeability, CNS penetration potential, and nonspecific protein binding, making CAS 2034298-18-3 the preferred choice when higher hydrophobicity is required to match a target binding site.
- [1] PubChem. Computed Properties: XLogP3 for 2-(cyclopentyloxy)-N-(3-morpholinopropyl)isonicotinamide and 2-(2-methoxyethoxy)-N-(3-morpholinopropyl)isonicotinamide. National Center for Biotechnology Information. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
- [3] Nicotinamide-based kinase inhibitors. US Patent 20070060619 A1. Filed December 13, 2002. Assignee: Cytopia Research Pty Ltd. View Source
